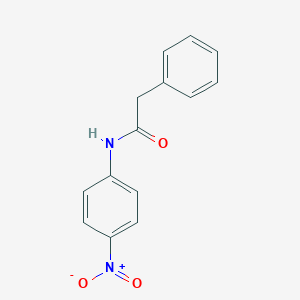
N-(4-nitrophenyl)-2-phenylacetamide
Overview
Description
“N-(4-nitrophenyl)-2-phenylacetamide” is likely a compound containing a nitrophenyl group and a phenylacetamide group. Compounds with these groups are often used in the synthesis of various pharmaceuticals and have a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as Friedel-Crafts acylation, nitration, and amide formation . The exact synthesis process for “N-(4-nitrophenyl)-2-phenylacetamide” would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of “N-(4-nitrophenyl)-2-phenylacetamide” would likely involve aromatic rings (from the phenyl groups) and a nitro group attached to one of these rings .Chemical Reactions Analysis
Compounds with nitrophenyl groups can undergo various chemical reactions, including reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-nitrophenyl)-2-phenylacetamide” would depend on its specific molecular structure. For example, nitrophenyl compounds often have strong absorbance in the UV-visible range due to their conjugated pi systems .Scientific Research Applications
Alkylation Reactions : N-(4-Nitrophenyl)-2-phenylacetamide was alkylated with benzyl chloride to study the reactivity and orientation in these reactions. This study provided insights into the chemistry of N-substituted 2-phenylacetamides, including N-(4-nitrophenyl)-2-phenylacetamide, highlighting its utility in organic synthesis (Mijin, Jankovic, & Petrović, 2002).
Antimicrobial Agents : Derivatives of N-(4-nitrophenyl)-2-phenylacetamide were synthesized and evaluated for their antimicrobial properties. These compounds showed a broad spectrum of activity against various microorganisms, indicating potential applications in developing new antimicrobial agents (Ertan et al., 2007).
Antitubercular Agents : 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were designed and assessed for their antitubercular activities. These derivatives showed potent activity against Mycobacterium tuberculosis, suggesting their potential as affordable antitubercular agents (Ang et al., 2012).
Drug Metabolism Studies : N-(4-nitrophenyl)-2-phenylacetamide was investigated in the context of flutamide metabolism. The study provided insights into the metabolic pathways of flutamide, a drug used in prostate cancer treatment, and its potential toxic metabolites (Goda et al., 2006).
Crystal Structure Analysis : The crystal structure of compounds similar to N-(4-nitrophenyl)-2-phenylacetamide was analyzed to understand the conformational properties of such molecules, contributing to the field of crystallography and material science (Gowda, Foro, & Fuess, 2008).
Solvatochromism Studies : The solvatochromic properties of N-(4-methyl-2-nitrophenyl)acetamide, a related compound, were investigated. This research has implications for understanding the interactions of similar compounds with solvents, which is crucial in various chemical processes (Krivoruchka et al., 2004).
Anticancer Research : 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, including compounds with nitro moieties similar to N-(4-nitrophenyl)-2-phenylacetamide, were synthesized and evaluated for their anticancer properties. These studies contribute to the development of new anticancer agents (Aliabadi et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-nitrophenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-14(10-11-4-2-1-3-5-11)15-12-6-8-13(9-7-12)16(18)19/h1-9H,10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDFOXZALFOSJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157025 | |
| Record name | N-Phenylacetyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-2-phenylacetamide | |
CAS RN |
13140-77-7 | |
| Record name | N-Phenylacetyl-4-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013140777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenylacetyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



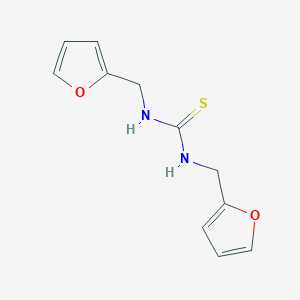
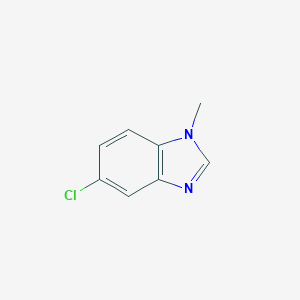




![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)


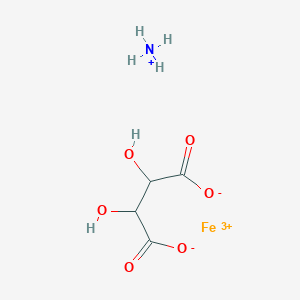
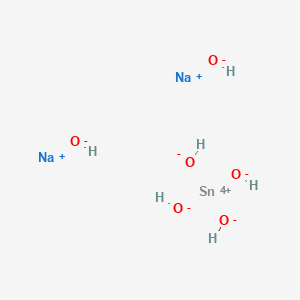
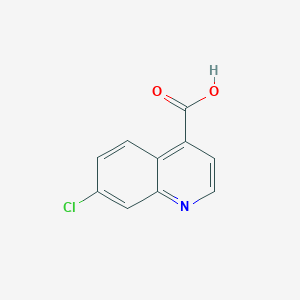

![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)